molecular formula C15H19N3O2S2 B2703346 N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415634-40-9

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2703346
CAS RN: 2415634-40-9
M. Wt: 337.46
InChI Key: ZXYKZPDFMOQTQJ-UHFFFAOYSA-N
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Description

“N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic compound that contains several functional groups. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a piperidine ring, which is a common motif in many pharmaceuticals and natural products, and a sulfonamide group, which is also found in many drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole and piperidine rings, followed by the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and piperidine rings could potentially have interesting interactions, and the overall shape of the molecule would be influenced by these rings and the sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing sulfonamide groups are used as antibiotics, as they inhibit the growth of bacteria by acting as competitive inhibitors of p-aminobenzoic acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its properties and evaluate its efficacy and safety in clinical trials .

properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-22(20,12-5-6-12)17-11-7-9-18(10-8-11)15-16-13-3-1-2-4-14(13)21-15/h1-4,11-12,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKZPDFMOQTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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